molecular formula C14H16N2O3 B5602350 5-(2-methoxy-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(2-methoxy-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No.: B5602350
M. Wt: 260.29 g/mol
InChI Key: YDYADPHWXHJRSN-UHFFFAOYSA-N
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Description

5-(2-methoxy-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.11609238 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One prominent application of 1,2,4-oxadiazole derivatives, similar to the chemical , is in corrosion inhibition. Studies reveal that such compounds are effective in protecting mild steel against corrosion in acidic environments. Their efficiency is attributed to the formation of a protective layer on the steel surface, as evidenced by increased charge transfer resistance and confirmed by SEM micrographs. These inhibitors demonstrate mixed-type behavior and adhere to the metal surface via a combination of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial and Antibacterial Activities

Another significant application of 1,2,4-oxadiazole derivatives involves their antimicrobial and antibacterial properties. These compounds have been synthesized and shown to exhibit potent activity against various bacterial strains. The efficacy of these molecules is often evaluated through their zone of inhibition and minimum inhibitory concentration (MIC), indicating their potential as antibacterial agents. For instance, certain derivatives have shown significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, highlighting their relevance in developing new antibacterial therapies (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009; 2010).

Antidiabetic and Anticancer Activities

Compounds with the 1,2,4-oxadiazole core have also been explored for their potential antidiabetic and anticancer activities. The synthesis of novel dihydropyrimidine derivatives incorporating the 1,2,4-oxadiazole moiety has demonstrated in vitro antidiabetic activity, indicating their potential for therapeutic applications in diabetes management (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021). Additionally, certain derivatives have been evaluated for their anticancer activity against various human cancer cell lines, showing promising results that merit further investigation (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).

Luminescence and Liquid Crystal Applications

The luminescent properties of 1,2,4-oxadiazole derivatives make them candidates for applications in optoelectronic devices. Certain compounds have exhibited high luminescence quantum yield, making them suitable for use in light-emitting diodes (LEDs) and other photonic devices. Additionally, the liquid-crystalline properties of some derivatives have been characterized, showing nematic and smectic phases, which are valuable for applications in liquid crystal displays (LCDs) and other materials science applications (I. E. Mikhailov, N. I. Vikrishchuk, L. Popov, G. Dushenko, A. D. Beldovskaya, Yu. V. Revinskii, V. Minkin, 2016).

Properties

IUPAC Name

5-(2-methoxy-3-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-4-3-5-11(12(9)17-2)14-15-13(16-19-14)10-6-7-18-8-10/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYADPHWXHJRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NO2)C3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.